2-amino-2-(hydroxymethyl)propane-1,3-diol;[[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate
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Overview
Description
2-amino-2-(hydroxymethyl)propane-1,3-diol;[[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate is a compound with significant applications in various scientific fields. It is known for its role in CO2 capture and its unique chemical properties .
Preparation Methods
The synthesis of 2-amino-2-(hydroxymethyl)propane-1,3-diol involves several steps. One common method includes the reaction of formaldehyde with ammonia and glycerol under controlled conditions . Industrial production methods often involve large-scale chemical reactors and precise control of reaction parameters to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong acids, bases, and oxidizing agents . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-amino-2-(hydroxymethyl)propane-1,3-diol has numerous applications in scientific research. It is used in chemistry for CO2 capture, where its performance as a sterically hindered amine is systematically studied . In biology and medicine, it is used in the synthesis of pharmaceuticals and as an emulsifying agent in cosmetic creams and lotions . In industry, it is used in the production of surface-active agents and vulcanization accelerators .
Mechanism of Action
The mechanism of action of 2-amino-2-(hydroxymethyl)propane-1,3-diol involves its interaction with CO2, forming a stable carbamate. This reaction is facilitated by the compound’s steric hindrance, which enhances its CO2-capturing performance . The molecular targets and pathways involved in this process are primarily related to the compound’s ability to form stable complexes with CO2 .
Comparison with Similar Compounds
Similar compounds to 2-amino-2-(hydroxymethyl)propane-1,3-diol include 1,3-propanediol, 2-amino-2-(hydroxymethyl)-, and tris(hydroxymethyl)aminomethane . These compounds share similar chemical structures but differ in their specific applications and chemical properties. The uniqueness of 2-amino-2-(hydroxymethyl)propane-1,3-diol lies in its enhanced CO2-capturing performance due to its steric hindrance .
Properties
Molecular Formula |
C13H28N3O18P3 |
---|---|
Molecular Weight |
607.29 g/mol |
IUPAC Name |
2-amino-2-(hydroxymethyl)propane-1,3-diol;[[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C9H17N2O15P3.C4H11NO3/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18;5-4(1-6,2-7)3-8/h4,6-8,13-14H,1-3H2,(H,19,20)(H,21,22)(H,10,12,15)(H2,16,17,18);6-8H,1-3,5H2/t4-,6-,7-,8-;/m1./s1 |
InChI Key |
YVRZKASCUJQWHG-IAIGYFSYSA-N |
Isomeric SMILES |
C1CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O.C(C(CO)(CO)N)O |
Canonical SMILES |
C1CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O.C(C(CO)(CO)N)O |
Origin of Product |
United States |
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